![molecular formula C8H14ClNO2 B2954091 (1R,2S,5S)-6,6-二甲基-3-氮杂双环[3.1.0]己烷-2-甲酸盐酸盐 CAS No. 1373205-30-1](/img/structure/B2954091.png)

(1R,2S,5S)-6,6-二甲基-3-氮杂双环[3.1.0]己烷-2-甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

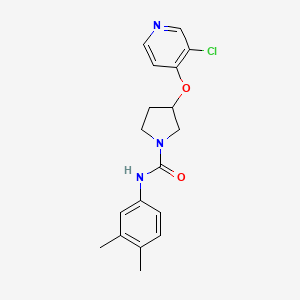

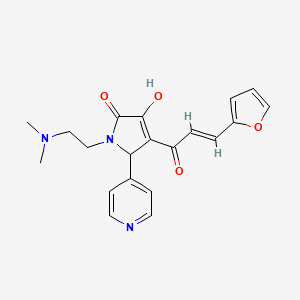

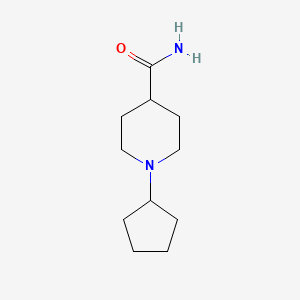

“(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9NO2 . It is a type of azabicyclo hexane carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and modular approach towards new 1,2-disubstituted bicyclo hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic structure with a three-membered ring . The molecule has three defined stereocenters .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 280.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 30.6±0.3 cm3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学研究应用

从杀虫剂成分中合成

该化合物的一个显着应用是在合成用于构建强效抗 HCV 药物(如博西普韦)的关键手性双环脯氨酸片段中。一种高效的多克合成方法从反式氯氰菊酯酸(一种杀虫剂成分)开始,证明了其在药物合成中的用途 (Kallam 等人,2017).

对映选择性分子内环丙烷化

该化合物还参与高度对映选择性的分子内环丙烷化反应。此类反应对于合成结构复杂且立体化学精确的药物至关重要 (Doyle 等人,2003).

碳青霉烯核心的构建模块

它用作具有合成碳青霉烯核心的潜在应用的氮杂环丁-2-酮的构建模块,碳青霉烯核心是一类重要的抗生素 (Katagiri 等人,1986).

合成镇痛剂

该化合物有助于合成非麻醉镇痛剂。例如,一系列 1-芳基-3-氮杂双环[3.1.0]己烷(通过相关化合物的氢化还原合成)在临床前研究中显示出显着的镇痛效力 (Epstein 等人,1981).

立体选择性合成

相关化合物的立体选择性和可扩展合成,如 (1R,3S,5R)-2-(叔丁氧羰基)-2-氮杂双环[3.1.0]己烷-3-甲酸,证明了其在生产立体化学复杂分子的多功能性 (Gan 等人,2013).

多用途药物产品开发

其衍生物,如 (1R,5R,9R)-2-氮杂双环[3.3.1]壬烷-9-甲酸,已被合成用于多种应用,包括作为分子复杂三肽的成分 (Garrido 等人,2013).

光学活化研究

对相关化合物(如 1,6-二氮杂双环-[3.1.0]己烷-5-甲酸)的光学活化研究增强了我们对药物开发中立体化学的理解 (Shustov 等人,1986).

拟除虫菊酯型中间体合成

它还用于合成潜在的拟除虫菊酯型中间体,说明了其在开发杀虫剂化合物中的重要性 (Böcskei 等人,1998).

神经科学中的生物分析

此外,用于神经科学研究的 LY379268 等衍生物展示了其在生物分析和抗精神病药物评估中的用途 (Benitex 等人,2014).

构象分析

相关化合物的构象分析增强了我们在开发生物活性化合物时对分子结构的理解 (Jimeno 等人,2011).

未来方向

属性

IUPAC Name |

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-8(2)4-3-9-6(5(4)8)7(10)11;/h4-6,9H,3H2,1-2H3,(H,10,11);1H/t4-,5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFNAAZDBOSSIY-YCLXABBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(NC2)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373205-30-1 |

Source

|

| Record name | (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373205301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R2C6VP3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)

![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)

![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)

![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)

![2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2954029.png)